Lipophilicity: Calculated LogP for 2-[(3-Methylcyclohexyl)oxy]butanoic acid vs. 2-(Cyclohexyloxy)butanoic acid
The addition of a single methyl group at the 3-position of the cyclohexyl ring, as found in 2-[(3-Methylcyclohexyl)oxy]butanoic acid, demonstrably increases the compound's lipophilicity relative to its non-methylated analog, 2-(cyclohexyloxy)butanoic acid (CAS 56674-73-8). This difference is reflected in the predicted logP values. 2-[(3-Methylcyclohexyl)oxy]butanoic acid has a calculated LogP of 2.4449 , compared to a calculated LogP of 2.493 for 2-(cyclohexyloxy)butanoic acid [1]. This seemingly small increase is significant in a medicinal chemistry context, as it directly influences membrane permeability and non-specific binding. The 3-methyl substitution also introduces a chiral center, adding a stereochemical dimension absent in the unsubstituted analog, which is critical for advanced SAR campaigns.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.4449 |
| Comparator Or Baseline | 2-(cyclohexyloxy)butanoic acid: cLogP = 2.493 |
| Quantified Difference | +0.048 log unit (approx.) |
| Conditions | Computed partition coefficient (XLogP3) as per data on vendor technical datasheets. |
Why This Matters
Even small differences in cLogP can translate to large changes in off-target binding and membrane partitioning, making this compound a distinct tool from its non-methylated counterpart for probing SAR.
- [1] ChemBase. 2-(cyclohexyloxy)butanoic acid. Molecule Record 238428. Accessed 2026. View Source
